2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine
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Overview
Description
2-(2,2-Bis(diphenylphosphino)ethyl)-1,1-dimethylhydrazine is an organophosphorus compound known for its unique structure and versatile applications in various fields of chemistry. This compound features a hydrazine core substituted with diphenylphosphino groups, making it a valuable ligand in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Bis(diphenylphosphino)ethyl)-1,1-dimethylhydrazine typically involves the reaction of diphenylphosphine with a suitable hydrazine derivative. . The reaction conditions often require an inert atmosphere and the use of a base such as sodium hydride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Bis(diphenylphosphino)ethyl)-1,1-dimethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield secondary phosphines.
Substitution: The hydrazine moiety can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
2-(2,2-Bis(diphenylphosphino)ethyl)-1,1-dimethylhydrazine is widely used in scientific research due to its ability to act as a ligand in coordination chemistry. Its applications include:
Chemistry: Used as a ligand in transition metal complexes for catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(2,2-Bis(diphenylphosphino)ethyl)-1,1-dimethylhydrazine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, forming stable complexes that can facilitate various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand with similar coordination properties.
Bis(diphenylphosphinoethyl)phenylphosphine: Another tridentate ligand with comparable applications in catalysis.
Uniqueness
2-(2,2-Bis(diphenylphosphino)ethyl)-1,1-dimethylhydrazine is unique due to its hydrazine core, which imparts distinct reactivity and coordination behavior compared to other phosphine ligands. This uniqueness makes it valuable in specific catalytic applications where traditional ligands may not perform as effectively.
Properties
CAS No. |
105632-78-8 |
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Molecular Formula |
C28H30N2P2 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-[2,2-bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine |
InChI |
InChI=1S/C28H30N2P2/c1-30(2)29-23-28(31(24-15-7-3-8-16-24)25-17-9-4-10-18-25)32(26-19-11-5-12-20-26)27-21-13-6-14-22-27/h3-22,28-29H,23H2,1-2H3 |
InChI Key |
AEYAISPYTAVRPR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NCC(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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